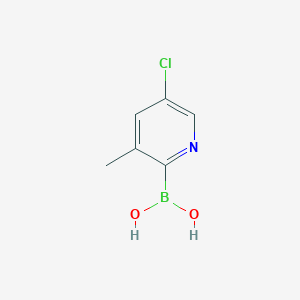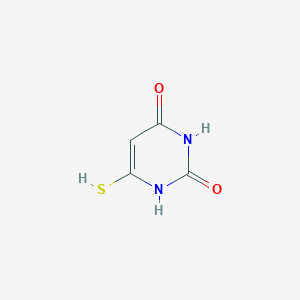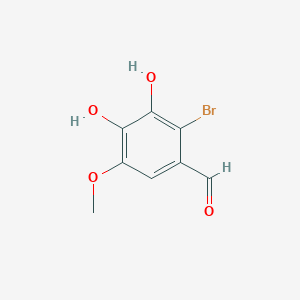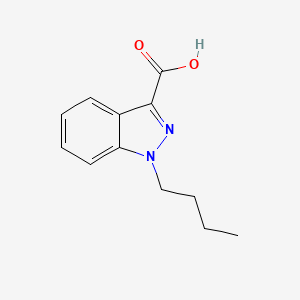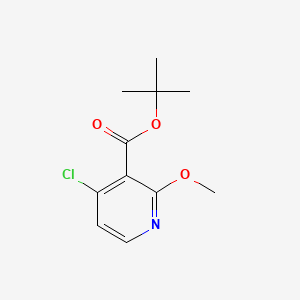![molecular formula C22H26N6O4 B13937460 Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester CAS No. 61556-47-6](/img/structure/B13937460.png)
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is an organic compound known for its vibrant yellow color. It is commonly used as a synthetic dye in various industries, including textiles, coatings, and plastics . The compound is characterized by its complex structure, which includes a butyl carbamate group, a cyanoethyl group, and a nitrophenyl azo group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves a two-step reaction process :
-
Formation of 2-[(4-amino-2-cyanophenyl)ethyl]butylamine
- React 2-aminoethylbutylamine with 4-amino-2-cyanophenylamine under controlled conditions.
- This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reaction.
-
Coupling with 2-cyano-4-nitrophenylamine
- The intermediate product from the first step is then coupled with 2-cyano-4-nitrophenylamine.
- This step involves a diazotization reaction, where the nitrophenyl group is introduced to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Oxidation typically affects the azo group, leading to the formation of nitro derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- These reactions often target the nitro group, converting it to an amino group.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
- Common reagents for substitution include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:
-
Chemistry
- Used as a dye in analytical chemistry for detecting and quantifying various substances.
- Employed in the synthesis of other complex organic compounds.
-
Biology
- Utilized in biological staining techniques to visualize cellular components.
- Investigated for its potential as a fluorescent marker in bioimaging.
-
Medicine
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its antimicrobial properties.
-
Industry
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored coatings and plastics.
作用機序
The mechanism of action of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves its interaction with molecular targets through its azo and cyano groups. The compound can form stable complexes with various substrates, facilitating its use as a dye and in other applications. The nitrophenyl azo group is particularly important for its color properties, while the cyanoethyl group enhances its reactivity and stability.
類似化合物との比較
Similar Compounds
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester: Similar structure but with an additional cyano group.
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]ethyl ester: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant yellow color, stability, and reactivity make it particularly valuable in various applications, especially as a dye in the textile industry .
特性
CAS番号 |
61556-47-6 |
|---|---|
分子式 |
C22H26N6O4 |
分子量 |
438.5 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29) |
InChIキー |
WFDRYDMTWFOSCK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
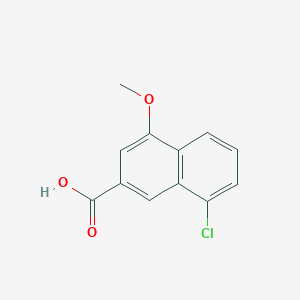
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
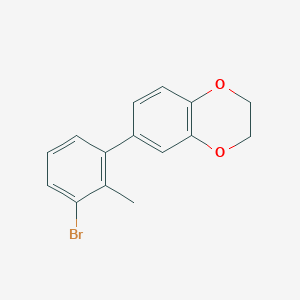
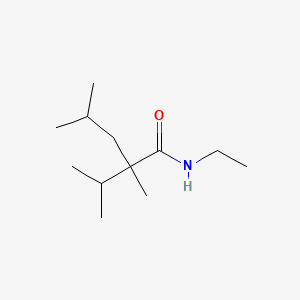
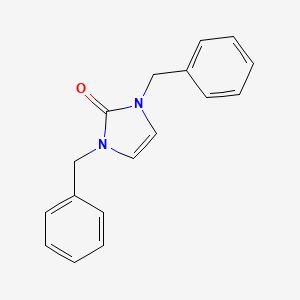
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
